molecular formula C11H17NO4 B6330922 (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1389359-96-9

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B6330922
CAS No.: 1389359-96-9
M. Wt: 227.26 g/mol
InChI Key: RTWMQNSZCUYSJJ-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.

    Cyclization: A key step involves the formation of the bicyclic structure through a cyclization reaction, often facilitated by a base or a catalyst.

    Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.

    Biological Probes: It can be used as a probe to study biological systems and interactions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar protective groups.

    Cyclohexanecarboxylic Acid: Shares the carboxylic acid functionality and can undergo similar reactions.

    Azabicyclo Compounds: Other azabicyclic compounds with different substituents or ring sizes.

Uniqueness: (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc-protected amine and carboxylic acid groups. This combination of features makes it particularly useful in synthetic chemistry and drug development.

Properties

IUPAC Name

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.